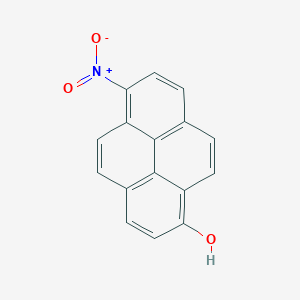

![molecular formula C11H15Cl2N5 B122775 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine CAS No. 537-21-3](/img/structure/B122775.png)

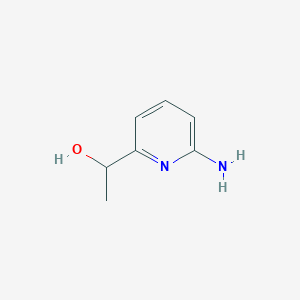

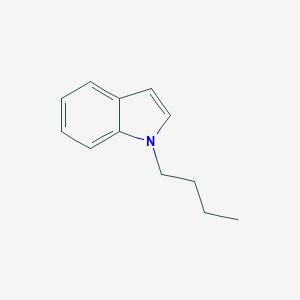

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorproguanil ist ein Antimalariamittel, das auf seine potenzielle Wirksamkeit zur Behandlung von Malaria, insbesondere in Kombination mit anderen Medikamenten, untersucht wurde. Es ist ein Dichlor-Derivat von Chloroguanid und wurde auf seine Wirksamkeit gegen arzneimittelresistente Malariastämme untersucht .

Vorbereitungsmethoden

Chlorproguanil kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Chlorierung von Guanidin-Derivaten beinhalten. Die Syntheseroute beinhaltet typischerweise die Reaktion von 3,4-Dichloranilin mit Isopropylisocyanat, um das Zwischenprodukt zu bilden, das dann mit Guanidin umgesetzt wird, um Chlorproguanil zu produzieren . Industrielle Produktionsmethoden können ähnliche Schritte beinhalten, sind aber für die großtechnische Produktion und die Wirtschaftlichkeit optimiert.

Analyse Chemischer Reaktionen

Chlorproguanil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chlorproguanil kann oxidiert werden, um seinen aktiven Metaboliten, Chlorcycloguanil, zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Chlorproguanil kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Chloratome. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Chlorproguanil wurde ausgiebig auf seine antimalariellen Eigenschaften untersucht. Es wurde in Kombination mit Dapsone und Artesunat zur Behandlung von unkomplizierter Malaria eingesetzt. Forschungen haben gezeigt, dass Chlorproguanil-Dapsone wirksamer ist als Pyrimethamin-Sulfadoxine bei der Behandlung von Malaria . Darüber hinaus wurde Chlorproguanil auf sein Potenzial zur Behandlung arzneimittelresistenter Malariastämme und seine Rolle in Kombinationstherapien zur Reduzierung des Risikos einer schweren Anämie bei Patienten mit Glucose-6-Phosphat-Dehydrogenase-Mangel untersucht .

Wirkmechanismus

Chlorproguanil entfaltet seine antimalariellen Wirkungen durch Hemmung des Enzyms Dihydrofolat-Reduktase (DHFR) nach einer Cytochrom-P450-katalysierten Cyclisierung . Diese Hemmung blockiert die Biosynthese von Purinen und Pyrimidinen, die für die DNA-Synthese und die Zellvermehrung unerlässlich sind. Als Folge wird die Kernteilung des Malariaparasiten gestoppt, was zu seinem Tod führt .

Wirkmechanismus

Chlorproguanil exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase (DHFR) after cytochrome P450-catalyzed cyclization . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. As a result, the malaria parasite’s nuclear division is halted, leading to its death .

Vergleich Mit ähnlichen Verbindungen

Chlorproguanil ähnelt anderen Antimalariamitteln wie Proguanil und Pyrimethamin. Es ist wirksamer als Proguanil und wurde für die Prophylaxe in einer niedrigeren Dosis empfohlen . Im Gegensatz zu Proguanil wird Chlorproguanil zu Chlorcycloguanil, seinem aktiven Metaboliten, metabolisiert . Pyrimethamin, eine weitere ähnliche Verbindung, wird oft mit Sulfa-Medikamenten wie Sulfadoxine zur Behandlung von Malaria kombiniert . Die einzigartige Kombination aus Wirksamkeit und metabolischem Weg von Chlorproguanil unterscheidet es von diesen anderen Verbindungen.

Eigenschaften

CAS-Nummer |

537-21-3 |

|---|---|

Molekularformel |

C11H15Cl2N5 |

Molekulargewicht |

288.17 g/mol |

IUPAC-Name |

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |

InChI |

InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) |

InChI-Schlüssel |

ISZNZKHCRKXXAU-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |

Isomerische SMILES |

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |

Kanonische SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |

Key on ui other cas no. |

537-21-3 |

Verwandte CAS-Nummern |

15537-76-5 (unspecified hydrochloride) 6001-93-0 (mono-hydrochloride) |

Synonyme |

N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide; Chloroproguanil; N1-3,4-Dichlorophenyl-N5-isopropyldiguanide; M 5943; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

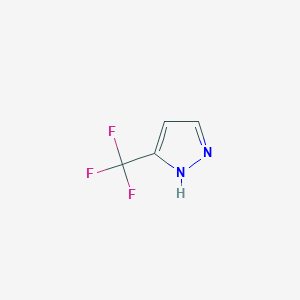

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)